molecular formula C8H12N2S B13536253 5-(Azetidin-3-ylmethyl)-2-methylthiazole

5-(Azetidin-3-ylmethyl)-2-methylthiazole

Cat. No.: B13536253
M. Wt: 168.26 g/mol
InChI Key: XVNPNCNKRHAAOH-UHFFFAOYSA-N
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Description

5-(Azetidin-3-ylmethyl)-2-methylthiazole is a heterocyclic compound that contains both azetidine and thiazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities and applications in drug discovery .

Preparation Methods

The synthesis of 5-(Azetidin-3-ylmethyl)-2-methylthiazole can be achieved through various synthetic routes. One common method involves the aza-Michael addition of NH-heterocycles with methyl 2-(azetidin-3-ylidene)acetates . The reaction typically involves the use of a base such as DBU (1,8-Diazabicyclo[5.4.0]undec-7-ene) in acetonitrile at elevated temperatures (around 65°C) for several hours . Industrial production methods may involve similar synthetic routes but optimized for large-scale production.

Chemical Reactions Analysis

5-(Azetidin-3-ylmethyl)-2-methylthiazole undergoes various types of chemical reactions, including:

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce the corresponding amines.

Mechanism of Action

The mechanism of action of 5-(Azetidin-3-ylmethyl)-2-methylthiazole involves its interaction with specific molecular targets and pathways. For instance, it may inhibit tubulin polymerization, leading to cell cycle arrest and apoptosis in cancer cells . The exact molecular targets and pathways can vary depending on the specific biological context.

Comparison with Similar Compounds

5-(Azetidin-3-ylmethyl)-2-methylthiazole can be compared with other similar compounds such as:

The uniqueness of this compound lies in its specific combination of azetidine and thiazole rings, which can confer unique chemical and biological properties.

Biological Activity

5-(Azetidin-3-ylmethyl)-2-methylthiazole is a synthetic compound that combines a thiazole ring with an azetidine moiety, which contributes to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Structural Characteristics

The compound features:

  • Thiazole Ring : A five-membered heterocyclic structure containing sulfur and nitrogen, known for its role in various biological activities.
  • Azetidine Moiety : A four-membered saturated ring that enhances the compound's structural complexity and reactivity.

The unique combination of these two functionalities may synergistically enhance the compound's biological activity compared to compounds possessing only one of these features.

Research indicates that compounds containing thiazole rings often exhibit significant biological activities, including:

  • Antimicrobial Activity : Thiazole derivatives have shown potent antibacterial effects against various strains such as Escherichia coli and Staphylococcus aureus.
  • Anticancer Properties : The compound may inhibit cancer cell proliferation through mechanisms involving enzyme inhibition and receptor binding. For instance, thiazoles have been reported to inhibit DNA gyrase, an essential enzyme for bacterial DNA replication .

Biological Activity Overview

Biological ActivityEvidence
AntimicrobialExhibits significant potency against Gram-positive and Gram-negative bacteria.
AnticancerDemonstrates antiproliferative effects on cancer cell lines such as A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer) with IC₅₀ values in the low micromolar range.
Anti-inflammatoryPotential COX-1 inhibitory activity has been suggested through docking studies .

Research Findings

  • Antimicrobial Activity :
    • Studies have shown that thiazole derivatives exhibit MIC values as low as 0.008 μg/mL against pathogens like Streptococcus pneumoniae and Staphylococcus epidermidis .
    • This compound's structure suggests enhanced binding affinity to bacterial targets, potentially improving its antibacterial efficacy.
  • Anticancer Activity :
    • In vitro studies indicated that the compound has significant antiproliferative effects on various cancer cell lines. For example, it demonstrated IC₅₀ values of approximately 1 µM against A549 cells, indicating strong potential for further development as an anticancer agent .
    • The mechanism involves interference with cell cycle progression and induction of apoptosis in cancer cells .
  • Anti-inflammatory Effects :
    • Preliminary studies suggest that derivatives of thiazoles can act as selective COX-1 inhibitors, which could be beneficial in treating inflammatory conditions. The docking studies revealed interactions at the active site of COX-1 enzymes, indicating potential therapeutic applications in inflammation-related diseases .

Case Study 1: Anticancer Evaluation

In a study by El-Kashef et al., a series of thiazolidinone derivatives were evaluated for their anticancer activity against breast cancer cell lines (MCF-7 and MDA-MB-231). Among these, compounds similar to this compound showed promising results with IC₅₀ values indicating effective cytotoxicity against cancer cells while sparing normal cells .

Case Study 2: Antimicrobial Screening

A comparative study on thiazole derivatives demonstrated that those containing azetidine moieties exhibited enhanced antibacterial properties compared to their thiazole-only counterparts. This suggests that the azetidine component may play a crucial role in increasing the overall bioactivity of the compound .

Properties

Molecular Formula

C8H12N2S

Molecular Weight

168.26 g/mol

IUPAC Name

5-(azetidin-3-ylmethyl)-2-methyl-1,3-thiazole

InChI

InChI=1S/C8H12N2S/c1-6-10-5-8(11-6)2-7-3-9-4-7/h5,7,9H,2-4H2,1H3

InChI Key

XVNPNCNKRHAAOH-UHFFFAOYSA-N

Canonical SMILES

CC1=NC=C(S1)CC2CNC2

Origin of Product

United States

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